molecular formula C17H18FNO2 B268186 3-fluoro-N-(3-isobutoxyphenyl)benzamide

3-fluoro-N-(3-isobutoxyphenyl)benzamide

Cat. No. B268186
M. Wt: 287.33 g/mol
InChI Key: WOBUEIBWNRWVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(3-isobutoxyphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Mechanism of Action

3-fluoro-N-(3-isobutoxyphenyl)benzamide inhibits PLD by binding to its catalytic domain, thereby preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This, in turn, affects various downstream signaling pathways that are involved in cellular processes, such as cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
3-fluoro-N-(3-isobutoxyphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-fluoro-N-(3-isobutoxyphenyl)benzamide inhibits cell proliferation, migration, and invasion, and induces apoptosis. In addition, 3-fluoro-N-(3-isobutoxyphenyl)benzamide has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In animal models of neurological disorders, 3-fluoro-N-(3-isobutoxyphenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-fluoro-N-(3-isobutoxyphenyl)benzamide is its high potency and specificity for PLD inhibition, which makes it an ideal tool for studying the role of PLD in various cellular processes. However, one of the limitations of 3-fluoro-N-(3-isobutoxyphenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.

Future Directions

There are several future directions for the study of 3-fluoro-N-(3-isobutoxyphenyl)benzamide. One area of research is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of PLD in other diseases, such as metabolic disorders and infectious diseases. Furthermore, the development of new drug delivery systems for 3-fluoro-N-(3-isobutoxyphenyl)benzamide could potentially improve its efficacy and reduce its toxicity. Overall, the study of 3-fluoro-N-(3-isobutoxyphenyl)benzamide and its mechanism of action has the potential to lead to the development of new therapeutic interventions for a wide range of diseases.

Synthesis Methods

The synthesis of 3-fluoro-N-(3-isobutoxyphenyl)benzamide involves the reaction of 3-isobutoxyaniline with 3-fluorobenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-fluoro-N-(3-isobutoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. PLD is known to be involved in the regulation of cell proliferation, migration, and invasion, which are critical processes in cancer progression. Therefore, 3-fluoro-N-(3-isobutoxyphenyl)benzamide has been investigated as a potential anti-cancer agent. In addition, 3-fluoro-N-(3-isobutoxyphenyl)benzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-fluoro-N-(3-isobutoxyphenyl)benzamide

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

3-fluoro-N-[3-(2-methylpropoxy)phenyl]benzamide

InChI

InChI=1S/C17H18FNO2/c1-12(2)11-21-16-8-4-7-15(10-16)19-17(20)13-5-3-6-14(18)9-13/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

WOBUEIBWNRWVKV-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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